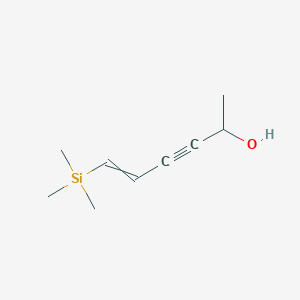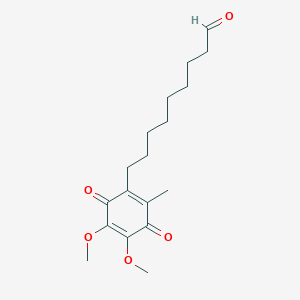
N-(4-Methylphenyl)cyclopropanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)cyclopropanecarbothioamide is an organic compound that belongs to the class of amides It features a cyclopropane ring attached to a carbothioamide group, with a 4-methylphenyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)cyclopropanecarbothioamide typically involves the reaction of 4-methylphenylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydrogen sulfide to form the desired carbothioamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)cyclopropanecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
N-(4-Methylphenyl)cyclopropanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)cyclopropanecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to the inhibition of certain biochemical pathways, which is the basis for its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)cyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(4-Methylphenyl)cyclopropanecarbonitrile: Contains a nitrile group instead of a carbothioamide group.
Uniqueness
N-(4-Methylphenyl)cyclopropanecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The cyclopropane ring also contributes to its unique structural properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
149602-09-5 |
|---|---|
Formule moléculaire |
C11H13NS |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
N-(4-methylphenyl)cyclopropanecarbothioamide |
InChI |
InChI=1S/C11H13NS/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13) |
Clé InChI |
XHTVGZSFICIJPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


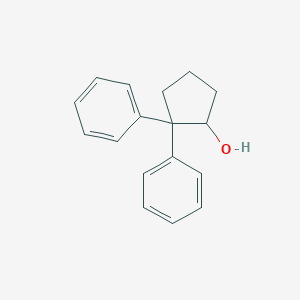
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

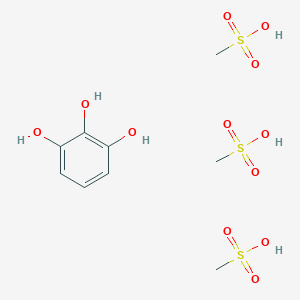
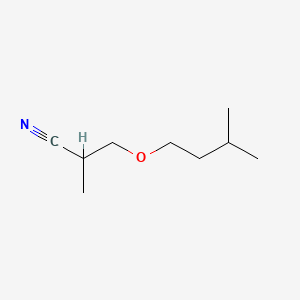


![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
